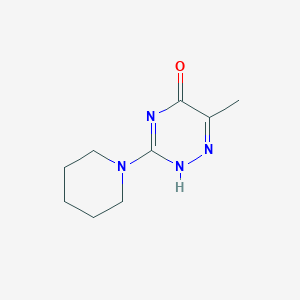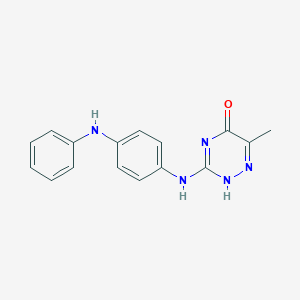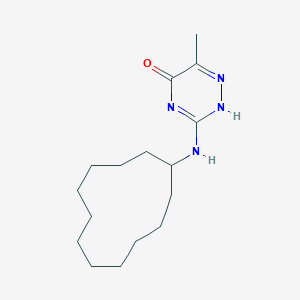
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide, also known as AD4, is a chemical compound that has been extensively studied for its potential therapeutic applications. AD4 belongs to the class of thioamide compounds and has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been studied as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
The mechanism of action of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide is not fully understood. However, it has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense system. Activation of this pathway leads to the upregulation of various antioxidant enzymes, which protect cells from oxidative stress. N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses. In addition, N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide is that it is a relatively stable compound and can be easily synthesized in the laboratory. However, one of the limitations of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide. One potential direction is to study its effects on other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to study the effects of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide in combination with other drugs, such as anti-inflammatory drugs or chemotherapy agents. Finally, further studies are needed to fully understand the mechanism of action of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide, which could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide involves the reaction of 3,3-dimethylbutanoyl chloride with 1-azepanethiol in the presence of triethylamine. The reaction yields N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Propriétés
Nom du produit |
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide |
|---|---|
Formule moléculaire |
C13H24N2OS |
Poids moléculaire |
256.41 g/mol |
Nom IUPAC |
N-(azepane-1-carbothioyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H24N2OS/c1-13(2,3)10-11(16)14-12(17)15-8-6-4-5-7-9-15/h4-10H2,1-3H3,(H,14,16,17) |
Clé InChI |
NRTWFHFDOAYOEX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC(=S)N1CCCCCC1 |
SMILES canonique |
CC(C)(C)CC(=O)NC(=S)N1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)


![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B254597.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)


